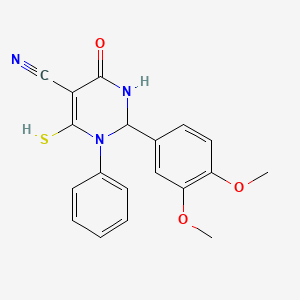

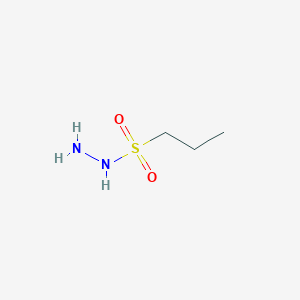

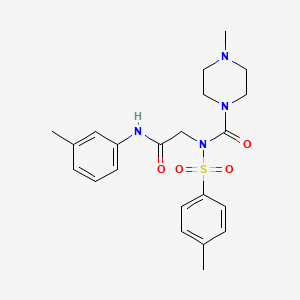

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

- Regioselective Amination : 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a compound similar to the queried chemical, shows unique behavior in regioselective amination reactions, yielding 7-amino derivatives under specific conditions (Gulevskaya et al., 1994).

- Mannich Reaction Derivatives : Through Mannich reactions, compounds like 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have been shown to form various 5-aminomethylsubstituted pyrimidine derivatives (Meshcheryakova et al., 2014).

Biological and Pharmacological Properties

- Oxidative Activity and Immunomodulatory Effects : Derivatives of pyrimidine bases, like the one , exhibit a range of biological activities, including membrane-stabilizing, immunomodulatory effects, normalization of metabolic disorders, and increased oxidative activity of leukocytes (Meshcheryakova et al., 2022).

- Antimicrobial Activities : Thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones demonstrate promising antibacterial properties against various strains, including S. aureus and E. coli (Vlasov et al., 2022).

- Anti-Cancer Activities : Certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anti-cancer activities against various human tumor cell lines (Singh & Paul, 2006).

Material Science and Chemical Properties

- Corrosion Inhibition : Piperidine derivatives, closely related to the queried compound, have been studied for their potential in corrosion inhibition of metals like iron, indicating a potential application in material science (Kaya et al., 2016).

- Luminescent Properties and Electron Transfer : Studies on related naphthalimide compounds with piperazine substituents, such as NA1, NA2, and NA3, have revealed interesting luminescent properties and photo-induced electron transfer behaviors (Gan et al., 2003).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves the reaction of 4-piperidone with ethyl acetoacetate to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with methyl iodide to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-piperidone", "ethyl acetoacetate", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-piperidone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.", "Step 2: React 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methyl iodide in the presence of a base such as potassium carbonate to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound." ] } | |

| 2307553-08-6 | |

Fórmula molecular |

C10H16ClN3O2 |

Peso molecular |

245.71 |

Nombre IUPAC |

3-methyl-1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-7-13(10(12)15)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H |

Clave InChI |

OTIIAYPQYYEONM-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)

![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2512562.png)

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)